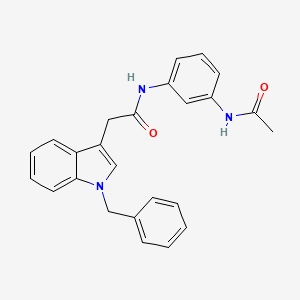
N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is a compound related to various fields of organic and medicinal chemistry. While the specific compound is not extensively studied, related compounds have been explored for their diverse biological activities and structural properties.
Synthesis Analysis
- The synthesis of related compounds often involves cyclocondensation or reaction with acetyl chloride in dry benzene, as seen in the synthesis of N-substituted derivatives (Panchal & Patel, 2011).
Molecular Structure Analysis
- The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, a related compound, shows linearly extended conformation and weak non-standard C-H...O hydrogen bonds, suggesting similar potential structural characteristics in N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide (Camerman et al., 2005).
Chemical Reactions and Properties
- The compound's reactivity could be inferred from related compounds, such as N-(2-hydroxyphenyl)acetamide derivatives, which undergo transsilylation, highlighting potential reactive sites in the molecule (Nikonov et al., 2016).
Physical Properties Analysis
- The physical properties, including solubility and melting point, of similar compounds could be estimated based on their molecular structure, which often shows a combination of hydrophilic and hydrophobic areas affecting solubility (Camerman et al., 2005).
Chemical Properties Analysis
- Compounds with similar structures have shown properties like anticonvulsant activities, which could be related to specific molecular features such as phenyl groups and O atoms (Camerman et al., 2005).
- The presence of the acetamide group could imply certain chemical behavior, like the formation of hydrogen bonds, which influences the compound's chemical properties (Nikonov et al., 2016).
Applications De Recherche Scientifique
Antibacterial Activity : A derivative of this compound, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, showed significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), being six times more potent than the standard drug Sultamicillin (Chaudhari et al., 2020).
Anti-Inflammatory Properties : The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole showed significant anti-inflammatory activity, confirmed through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Antioxidant Activity : A series of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives exhibited considerable antioxidant activity, with some compounds showing activity comparable to standards (Gopi & Dhanaraju, 2020).
Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).
Antimicrobial and Antioxidant Agents : Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, including similar structural compounds, exhibited potent antimicrobial activity and good antioxidant activity (Naraboli & Biradar, 2017).
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-benzylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18(29)26-21-10-7-11-22(15-21)27-25(30)14-20-17-28(16-19-8-3-2-4-9-19)24-13-6-5-12-23(20)24/h2-13,15,17H,14,16H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLICGZJFITMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

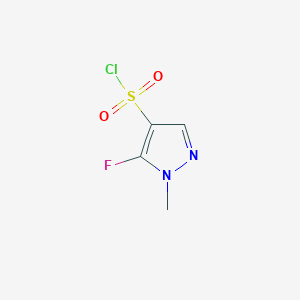
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
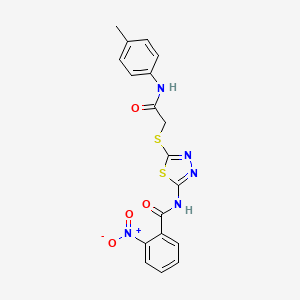
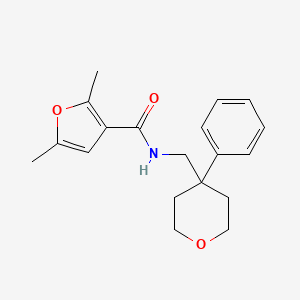
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)
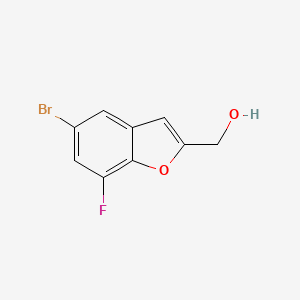
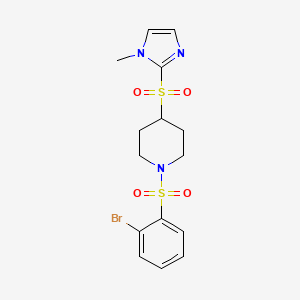
![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)